molecular formula C22H21NO B073412 4-(Dibenzylamino)-2-methylbenzaldehyde CAS No. 1424-65-3

4-(Dibenzylamino)-2-methylbenzaldehyde

Cat. No.: B073412
CAS No.: 1424-65-3
M. Wt: 315.4 g/mol
InChI Key: JMVDVHYMDWJOSI-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)-2-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a dibenzylamino group attached to the benzene ring at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzylamino)-2-methylbenzaldehyde typically involves the reaction of 4-(dibenzylamino)benzaldehyde with a methylating agent. One common method is the Friedel-Crafts alkylation reaction, where the benzaldehyde is treated with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and increases the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzylamino)-2-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Dibenzylamino)-2-methylbenzoic acid.

    Reduction: 4-(Dibenzylamino)-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dibenzylamino)-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Research has shown that derivatives of this compound may have potential as therapeutic agents for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to reduced inflammatory responses. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

4-(Dibenzylamino)-2-methylbenzaldehyde can be compared with other similar compounds such as:

    4-(Dibenzylamino)benzaldehyde: Lacks the methyl group at the second position, which may affect its chemical reactivity and biological activity.

    4-(Dibenzylamino)-2-methylbenzoic acid:

    4-(Dibenzylamino)-2-methylbenzyl alcohol: The reduced form of the compound, which may have different biological activities and uses.

The presence of the methyl group at the second position in this compound makes it unique and may contribute to its specific chemical and biological properties.

Properties

IUPAC Name

4-(dibenzylamino)-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-18-14-22(13-12-21(18)17-24)23(15-19-8-4-2-5-9-19)16-20-10-6-3-7-11-20/h2-14,17H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVDVHYMDWJOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545903
Record name 4-(Dibenzylamino)-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424-65-3
Record name 4-(Dibenzylamino)-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Can 4-(Dibenzylamino)-2-methylbenzaldehyde crystallize at temperatures below its glass transition temperature?

A: Yes, research has shown that this compound can indeed crystallize at temperatures significantly lower than its glass transition temperature (Tg). Experiments using differential scanning calorimetry (DSC) revealed that while the compound's Tg is 286 K, crystal nucleation was observed even at temperatures as low as 120 K. [, ] This suggests that the molecular rearrangement processes governing nucleation can occur at much faster rates than the timescale of the annealing experiments. [, ]

Q2: What is the significance of the observed "extinction" of crystal nuclei in this compound?

A: The research observed that a crystal nucleus formed in this compound at 220 K could be extinguished by rapidly heating the sample above 300 K. [, ] This phenomenon is explained by classical nucleation theory. While the nucleus formed at low temperatures might be stable under those conditions, rapid heating shifts the thermodynamic balance, making the existence of the nucleus unfavorable at the higher temperature, leading to its dissolution.

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